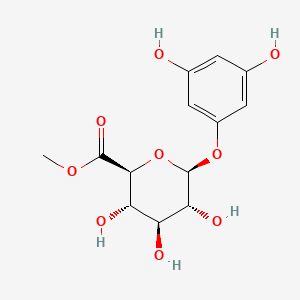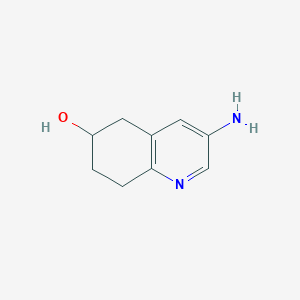
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxy and methyl group on the pentanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide typically involves the following steps:
Bromination: The starting material, 2-methoxypyridine, undergoes bromination at the 2-position using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The brominated product is then reacted with 2-hydroxy-2-methylpentanoic acid or its derivatives under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Substitution: Depending on the nucleophile, products can include N-(2-amino-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, N-(2-thio-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide, etc.
Oxidation: N-(2-bromo-6-methoxypyridin-4-yl)-2-oxo-2-methylpentanamide.
Reduction: N-(2-bromo-6-methoxypyridin-4-yl)-2-methylpentanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, while the hydroxy and methyl groups can affect its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-fluoro-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
- N-(2-iodo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in reactivity, biological activity, and overall properties compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C12H17BrN2O3 |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C12H17BrN2O3/c1-4-5-12(2,17)11(16)14-8-6-9(13)15-10(7-8)18-3/h6-7,17H,4-5H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
ZNVFXRPZWCHGGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)



![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)


![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)



![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
